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Compound of Interest

Compound Name: CVI-LMO001

Cat. No.: B15577015

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical and preclinical
investigation of CVI-LMO001, a first-in-class, oral small molecule modulator of proprotein
convertase subtilisin/kexin type 9 (PCSK?9). The following sections detail the treatment duration
in various studies, summarize key quantitative outcomes, outline experimental protocols, and
illustrate the compound's mechanism of action and study designs.

Quantitative Data Summary

The following tables summarize the treatment duration and key efficacy data from preclinical
and clinical trials of CVI-LM0O01.

Table 1: Preclinical Studies in Hyperlipidemic Hamster Models
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Study Type Treatment Duration Dosage Key Findings

Dose-dependent
increase in liver LDLR
protein (up to 3.5-fold)
and decrease in

Hyperlipidemic 4 ‘ 40, 80, 160 mg/kg circulating PCSK9 (to
weeks
Hamster Model (once daily) 10% of control at the
highest dose).

Significant reductions
in serum LDL-C, TC,
and TG.[1][2][3]

Improved total NASH

. score, primarily
Diet-Induced NASH

5 weeks 100 mg/kg through substantial
Hamster Model

reductions in hepatic
ballooning.[2][4]

Dose-dependent
reductions in serum
LDL-C, TC, and TG.

High-Fat, High- The 20 mg/kg dose
) 10, 20, 40 mg/kg
Cholesterol Diet-Fed 4 weeks ] lowered LDL-C by
(once daily)
Hamsters 37%, TC by 39%, and
TG by 40%.

Ameliorated liver fat

accumulation.[2]

Table 2: Clinical Trial Treatment Durations and Outcomes
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BENGHE

Key Efficacy
Clinical Trial Patient Treatment Dosage (once Results (vs.
Phase Population Duration daily) Placebo or
Baseline)
36.4% reduction
Healthy in serum PCSK9
Phase 1a 10 days 300 mg
Volunteers compared to
baseline.[1][2][3]
Serum LDL-C:
-26.3%; Total
] ] Cholesterol (TC):
Phase 1b (Proof-  Subjects with
) 28 days 300 mg -20.1%; Apo B:
of-Mechanism) Elevated LDL-C
-17.4%; Serum
PCSK9: -39.2%.
[2][3]
The primary
endpoint is the
Patients with reduction of LDL-
Phase 2 (Proof- 100 mg, 200 mg, )
Hypercholesterol 12 weeks C from baseline
of-Concept) ] 300 mg
emia after 12 weeks of

treatment.[1][5]
[6]

Experimental Protocols

The following are generalized protocols based on the available information from published
studies and clinical trial registrations.

Preclinical Efficacy Protocol (Hyperlipidemic Hamster
Model)

» Animal Model: Male Golden Syrian hamsters are fed a high-fat and high-cholesterol diet
(HFHCD) to induce hyperlipidemia.

e Acclimatization: Animals are acclimatized for a minimum of one week prior to study initiation.
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e Grouping: Hamsters are randomly assigned to vehicle control or CVI-LM001 treatment
groups (e.g., 10, 20, 40, 80, 100, 160 mg/kg). A positive control group (e.g., fenofibrate 50
mg/kg) may be included.[4]

e Dosing: CVI-LMO001 is administered orally via gavage, once daily, for a duration of 4 to 5
weeks.[2][3][4]

o Sample Collection: Blood samples are collected at baseline and at the end of the treatment
period for lipid and PCSK9 analysis. At the termination of the study, liver tissue is collected.

e Biochemical Analysis:

o Serum levels of LDL-C, Total Cholesterol (TC), Triglycerides (TG), and Apolipoprotein B
(ApoB) are measured using standard enzymatic assays.

o Serum PCSKO9 levels are quantified using a species-specific ELISA kit.
o Liver Tissue Analysis:
o LDLR protein expression is determined by Western blot analysis of liver lysates.

o For NASH models, liver sections are stained with Oil Red O to assess fat accumulation
and histologically scored for steatosis, inflammation, and ballooning.[4]

Clinical Trial Protocol (Phase 2, NCT04438096)

o Study Design: A randomized, double-blind, multi-center, placebo-controlled, parallel-group
study.[6]

o Participant Population: Drug-naive subjects with elevated LDL cholesterol. Key exclusion
criteria include fasting triglycerides >3.99 mmol/L, a history of significant cardiovascular,
renal, or liver diseases, and diabetes.[5]

e Run-in Period: A 4-week single-blind, placebo run-in period is implemented where all
subjects receive diet and exercise counseling.[5]

e Randomization: Eligible subjects are randomly assigned in a 1:1:1:1 ratio to one of four
treatment arms:
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[e]

CVI-LM001 100 mg once daily

o

CVI-LM001 200 mg once daily

[¢]

CVI-LM001 300 mg once daily

[¢]

Placebo once daily[5]

o Treatment Period: Subjects receive the assigned treatment for 12 weeks.[5][6]
e Assessments:
o Primary Efficacy Endpoint: Percent change in LDL-C from baseline to week 12.

o Secondary Efficacy Endpoints: Changes in other lipid parameters (TC, ApoB) and serum
PCSKO9 levels.

o Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including ALT
and AST), vital signs, and physical examinations throughout the study.

o Follow-up: A 4-week safety follow-up period occurs after the discontinuation of the
investigational product.[5]

Visualizations: Signaling Pathways and Workflows
CVI-LM001 Mechanism of Action

CVI-LMO001 is an oral small molecule that modulates PCSK9 and lipid metabolism through a
dual mechanism.[1] It inhibits the transcription of the PCSK9 gene, reducing the amount of
PCSK®9 protein available to bind to the LDL receptor (LDLR).[7][8] This leads to less
degradation of the LDLR, allowing more receptors to be recycled to the surface of hepatocytes
to clear LDL-cholesterol from the bloodstream.[8] Additionally, CVI-LMO001 activates hepatic
adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular
energy, which helps to reduce the synthesis of fats in the liver and increase fatty acid oxidation.

[1]
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Figure 1: CVI-LM001 Mechanism of Action.

Clinical Trial Workflow (Phase 2)

The workflow for the Phase 2 clinical trial (NCT04438096) follows a structured, multi-stage
process designed to rigorously evaluate the efficacy and safety of CVI-LM0O1.
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Figure 2: CVI-LMO001 Phase 2 Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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